2-Amino-7-fluoro-1,5-naphthyridin-3-ol

Description

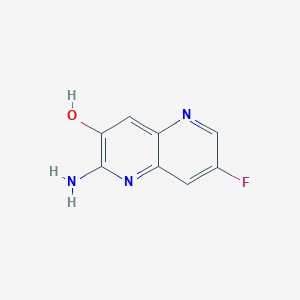

2-Amino-7-fluoro-1,5-naphthyridin-3-ol (CAS 2089651-43-2) is a fluorinated naphthyridine derivative with the molecular formula C₈H₅FN₂O and a molecular weight of 164.14 g/mol. The compound features a bicyclic naphthyridine core substituted with an amino group (-NH₂) at position 2, a hydroxyl group (-OH) at position 3, and a fluorine atom at position 5. This trifunctional structure confers unique physicochemical properties, including hydrogen-bonding capacity (via -OH and -NH₂) and enhanced stability due to fluorine’s electronegativity.

Properties

Molecular Formula |

C8H6FN3O |

|---|---|

Molecular Weight |

179.15 g/mol |

IUPAC Name |

2-amino-7-fluoro-1,5-naphthyridin-3-ol |

InChI |

InChI=1S/C8H6FN3O/c9-4-1-6-5(11-3-4)2-7(13)8(10)12-6/h1-3,13H,(H2,10,12) |

InChI Key |

QOXHLRYDBCCJKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC2=CC(=C(N=C21)N)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-fluoro-1,5-naphthyridin-3-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3-fluoropyridine with suitable aldehydes or ketones can lead to the formation of the desired naphthyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-fluoro-1,5-naphthyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted naphthyridines. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

2-Amino-7-fluoro-1,5-naphthyridin-3-ol has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-7-fluoro-1,5-naphthyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Key Properties :

- Storage : Stable under dry, room-temperature conditions.

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).

Comparison with Structurally Similar Compounds

7-Chloro-1,5-naphthyridin-3-amine (CAS 2007920-59-2)

- Structure: Chlorine at position 7, amino group at position 3.

- Molecular Formula : C₈H₆ClN₃.

- Properties: Solubility: Moderate in polar solvents due to the amino group. Reactivity: Participates in nucleophilic substitutions and coupling reactions. Applications: Investigated in drug development for its bioactivity, likely targeting enzymes or receptors.

- Key Difference : Replacement of -OH (in the target compound) with -NH₂ alters hydrogen-bonding patterns and solubility. Chlorine’s larger atomic radius compared to fluorine may reduce metabolic stability but enhance halogen bonding in biological systems.

4-Iodo-1,5-naphthyridin-3-ol (CAS 1246088-57-2)

- Structure : Iodine at position 4, hydroxyl group at position 3.

- Molecular Formula : C₈H₅IN₂O.

- Properties: Reactivity: Iodine’s polarizability facilitates participation in electrophilic substitutions and cross-coupling reactions. Bioactivity: Potential in radiopharmaceuticals or as a heavy-atom catalyst.

- Key Difference : The iodine substituent introduces steric bulk and enhances reactivity in aromatic substitution compared to fluorine. Positional isomerism (iodine at 4 vs. fluorine at 7) may redirect binding interactions in biological targets.

7-Fluoro-2-methoxy-1,5-naphthyridine

3-Chloro-6-methoxy-1,5-naphthyridin-4-ol

- Structure : Chlorine at position 3, methoxy at position 6, hydroxyl at position 4.

- Properties :

- Key Difference: The hydroxyl group’s position (4 vs.

Comparative Data Table

Research Findings and Trends

- Fluorine vs. Halogen Substitutents : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine or iodine, making the target compound advantageous in drug design.

- Functional Group Positioning: Hydroxyl at position 3 (target compound) increases acidity (pKa ~8–10) compared to methoxy or amino groups, influencing solubility and metal coordination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.